Benzyl (2-(4-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate
CAS No.:
Cat. No.: VC13722217
Molecular Formula: C16H24N2O3
Molecular Weight: 292.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24N2O3 |
|---|---|
| Molecular Weight | 292.37 g/mol |
| IUPAC Name | benzyl N-[2-[4-(hydroxymethyl)piperidin-1-yl]ethyl]carbamate |
| Standard InChI | InChI=1S/C16H24N2O3/c19-12-14-6-9-18(10-7-14)11-8-17-16(20)21-13-15-4-2-1-3-5-15/h1-5,14,19H,6-13H2,(H,17,20) |
| Standard InChI Key | LKPBOMQXBXKZNS-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CO)CCNC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CCC1CO)CCNC(=O)OCC2=CC=CC=C2 |
Introduction
Molecular Structure and Physicochemical Properties
The compound’s molecular formula is , with a molecular weight of 292.37 g/mol. Its structure includes:
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A piperidine ring substituted at the 4-position with a hydroxymethyl (-CHOH) group.
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A carbamate linkage (-OC(=O)N-) connecting the piperidine nitrogen to a benzyl group via a two-carbon ethyl spacer.
Key physicochemical properties include:
The SMILES notation () and InChIKey () provide unambiguous structural identification.
Synthesis and Optimization Strategies
Core Synthetic Pathways
Synthesis typically involves multi-step reactions:
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Piperidine Derivative Formation: 4-Hydroxymethylpiperidine is prepared via reduction of pyridine precursors or functionalization of existing piperidine scaffolds .
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Carbamate Installation: The piperidine nitrogen is reacted with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage . Protective groups (e.g., benzyl for hydroxymethyl) are often employed to prevent side reactions .
Challenges and Solutions
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Low Yields: Michael-type additions (e.g., benzhydrol reactions) may produce dibenzhydryl ether byproducts; reducing equivalents of benzhydrol improves efficiency .
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Purification: Chromatography on silica gel or recrystallization from methanol/chloroform mixtures enhances purity .
Stability and Metabolic Considerations
Hydrolytic Degradation
The carbamate bond undergoes hydrolysis in aqueous media (t ~60 min at pH 7.4) . Electron-withdrawing groups (e.g., fluorophenyl) accelerate degradation, while steric hindrance (e.g., methylpyridinyl) improves stability .
Esterase-Mediated Metabolism
In porcine liver homogenate, 30–50% degradation occurs within 30 minutes, partially inhibited by esterase blockers like BNPP . Albumin adduct formation further reduces bioavailability, as observed in mass spectrometry studies .
Applications in Drug Development
Neuroprotective Agents
Preclinical models suggest utility in Parkinson’s disease via DAT modulation, reducing dopaminergic neuron loss . Structural analogs have entered Phase I trials for cognitive enhancement .
Analgesic Candidates
FAAH inhibition parallels URB597, a reference analgesic, though improved stability is needed for clinical translation .
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